molecular formula C19H17NO5 B14786079 5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]- CAS No. 62616-09-5

5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-

Cat. No.: B14786079
CAS No.: 62616-09-5
M. Wt: 339.3 g/mol
InChI Key: HICJFGUVXOQAFR-UHFFFAOYSA-N
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Description

2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that features a unique combination of a phenyl group, a trimethoxyphenyl group, and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-phenyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or trimethoxyphenyl rings .

Scientific Research Applications

2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct bioactivity and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and development .

Properties

CAS No.

62616-09-5

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO5/c1-22-15-10-12(11-16(23-2)17(15)24-3)9-14-19(21)25-18(20-14)13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

HICJFGUVXOQAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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